molecular formula C12H17ClO3 B14284958 5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene CAS No. 137780-01-9

5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene

Cat. No.: B14284958
CAS No.: 137780-01-9
M. Wt: 244.71 g/mol
InChI Key: DMGKCNPPEALVLC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with chloromethyl, dimethoxy, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene typically involves the chloromethylation of a benzene derivative. One common method is the reaction of a benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and selectivity for the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include methyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene involves its reactivity at the chloromethyl group. The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is facilitated by the electron-donating effects of the methoxy and propoxy groups on the benzene ring, which stabilize the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,3-dimethoxy-2-propoxybenzene is unique due to the presence of multiple functional groups that enhance its reactivity and potential applications. The combination of chloromethyl, dimethoxy, and propoxy groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

137780-01-9

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

5-(chloromethyl)-1,3-dimethoxy-2-propoxybenzene

InChI

InChI=1S/C12H17ClO3/c1-4-5-16-12-10(14-2)6-9(8-13)7-11(12)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

DMGKCNPPEALVLC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCl)OC

Origin of Product

United States

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